molecular formula C22H16FN3O3 B10933481 N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933481
M. Wt: 389.4 g/mol
InChI Key: YDWXRKXHJMACTA-UHFFFAOYSA-N
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Description

N~4~-(4-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring fused to a pyridine ring, with additional functional groups such as acetyl and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyridine ring. The acetyl and fluorophenyl groups are then added through specific substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The acetyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N~4~-(4-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(4-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole-pyridine derivatives with different substituents. Examples are:

  • N-(4-ACETYLPHENYL)-2-{[5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 4-ACETYLPHENYL N-(3-FLUOROPHENYL)CARBAMATE

Uniqueness

N~4~-(4-ACETYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H16FN3O3/c1-12-20-18(21(28)24-17-9-5-14(6-10-17)13(2)27)11-19(25-22(20)29-26-12)15-3-7-16(23)8-4-15/h3-11H,1-2H3,(H,24,28)

InChI Key

YDWXRKXHJMACTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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